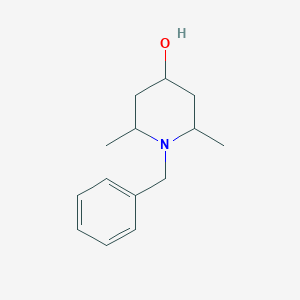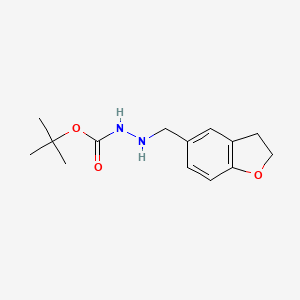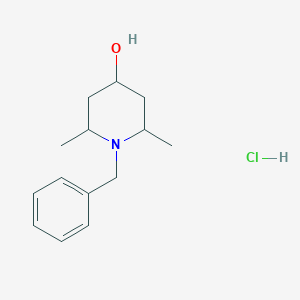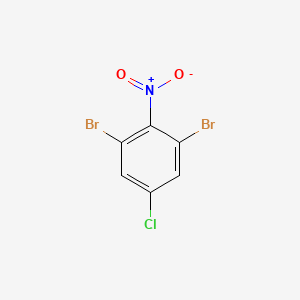
4-Amino-2-methylbutan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-methylbutan-2-ol hydrochloride (4-AMBHCl) is an organic compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. As a derivative of 2-methylbutan-2-ol, 4-AMBHCl has a unique structure that makes it an interesting target for scientific research. It has been found to have useful properties in a variety of laboratory experiments and has been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-methylbutan-2-ol hydrochloride has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. It has been used as a reagent in the synthesis of other compounds and as a catalyst in organic reactions. In addition, it has been studied for its potential therapeutic applications, such as the treatment of hypertension and diabetes.
Wirkmechanismus
4-Amino-2-methylbutan-2-ol hydrochloride is believed to act as an inhibitor of the enzyme phosphodiesterase (PDE), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting the activity of PDE, this compound increases the levels of cAMP in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In laboratory experiments, it has been found to increase the production of nitric oxide, which can lead to vasodilation and increased blood flow. In addition, it has been found to increase the production of insulin, which can lead to improved glucose metabolism. Finally, it has been found to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-Amino-2-methylbutan-2-ol hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a high purity level. In addition, it has a relatively low toxicity and is relatively stable in solution. However, it is important to note that this compound can be difficult to dissolve in certain solvents, and it is also sensitive to light and heat.
Zukünftige Richtungen
The potential future directions for research on 4-Amino-2-methylbutan-2-ol hydrochloride include further studies of its biochemical and physiological effects, its potential therapeutic applications, and its possible interactions with other drugs. In addition, further research could be conducted on its synthesis method and the development of new, more efficient synthesis methods. Finally, further studies could be conducted on its stability in solution and its potential interactions with other compounds.
Synthesemethoden
4-Amino-2-methylbutan-2-ol hydrochloride can be synthesized from 2-methylbutan-2-ol through a two-step process. The first step involves the formation of 4-amino-2-methylbutan-2-ol by the reaction of 2-methylbutan-2-ol with ammonia in the presence of an acid catalyst. The second step involves the conversion of 4-amino-2-methylbutan-2-ol to this compound by the addition of hydrochloric acid. The reaction is typically carried out at room temperature and yields a product with a purity of 95-98%.
Eigenschaften
IUPAC Name |
4-amino-2-methylbutan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(2,7)3-4-6;/h7H,3-4,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDAWKXAXZHYMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353808.png)

![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95%](/img/structure/B6353817.png)
![7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353819.png)









